REACTION_CXSMILES
|
P(=O)(O)(O)O.N(CCO)(CCO)CCO.CO[CH:18]([O:24]C)[C:19]([CH3:23])=[CH:20][CH2:21][CH3:22].[CH3:26][C:27]([CH3:31])=[CH:28][CH2:29]O>C(O)(=O)C>[CH3:23][C:19](=[CH:20][CH:21]([CH3:22])[CH2:29][CH:28]=[C:27]([CH3:31])[CH3:26])[CH:18]=[O:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
COC(C(=CCC)C)OC
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
CC(=CCO)C
|
Name
|
amine-H4PO3
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
During this period
|
Type
|
CUSTOM
|
Details
|
volatile materials were collected through a 10 cm Vigreux column
|
Type
|
DISTILLATION
|
Details
|
The remaining oil was distilled in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CC(CC=C(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |